N-(2,4-dibromophenyl)furan-2-carboxamide
Description
N-(2,4-Dibromophenyl)furan-2-carboxamide is a brominated aromatic amide derivative featuring a furan-2-carboxamide scaffold substituted with two bromine atoms at the 2- and 4-positions of the phenyl ring.
Properties
IUPAC Name |
N-(2,4-dibromophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVRKJCBOWUMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2,4-dibromoaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, yielding the desired product in good yields. The reaction conditions often include the use of an inert atmosphere and anhydrous solvents to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized to form furan-2,3-dione derivatives, while reduction can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are employed.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of dihydrofuran derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antibacterial activity against drug-resistant bacteria, making it a candidate for developing new antibiotics.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which N-(2,4-dibromophenyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely disrupts bacterial cell wall synthesis or interferes with essential enzymatic processes. Molecular docking studies have shown that the compound can bind to active sites of bacterial enzymes, inhibiting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related carboxamides (Table 1):
Key Observations :
- Halogen Effects : Bromine substitution (as in 2,4-diBr) enhances lipophilicity and may improve membrane permeability compared to chlorine or fluorine analogs .
- Ring Systems : Replacing the phenyl ring with heterocycles (e.g., thiadiazole in ) shifts bioactivity toward kinase inhibition, whereas furan-carboxamide-phenyl hybrids prioritize antimicrobial effects .
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